molecular formula C18H18F3NO2 B2643386 2-(m-tolyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide CAS No. 1351634-20-2

2-(m-tolyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Cat. No. B2643386
CAS RN: 1351634-20-2
M. Wt: 337.342
InChI Key: LFXXLDJUELRDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(m-tolyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide, also known as TTP488, is a small molecule that has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a cell surface receptor that plays a role in inflammation and the pathogenesis of neurodegenerative diseases.

Scientific Research Applications

Chemical Synthesis and Drug Design

  • Chemoselective Acetylation : 2-(m-tolyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide has been studied in the context of chemoselective acetylation processes. For instance, a study focused on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process is significant in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Pharmacological Studies

  • Analgesic and Antipyretic Agents Synthesis : Another study explored environmentally friendly syntheses of potential analgesic and antipyretic compounds. This research is relevant to understanding the broader context in which compounds like 2-(m-tolyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide are used (Reddy, Reddy, & Dubey, 2014).

Environmental Applications

  • Degradation of Pharmaceuticals in Wastewater : Research has been conducted on the degradation of pharmaceuticals like acetaminophen using photocatalysis. This is pertinent because 2-(m-tolyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide is structurally similar to acetaminophen and may undergo similar degradation processes (Qi et al., 2020).

Biochemistry and Molecular Biology

  • Metabolic Pathways in Drug Metabolism : The study of the metabolic pathways of related drugs, such as flutamide, provides insights into how similar compounds might be metabolized in the human body. This includes understanding the enzymes involved in the hydrolysis of similar compounds (Watanabe et al., 2009).

Analytical Chemistry

  • Detection and Analysis : The development of analytical methods for the detection and analysis of related compounds is crucial. For instance, the study of the electrochemical properties of acetaminophen can be relevant for the analysis of structurally similar compounds (Karikalan et al., 2016).

Material Science

  • Catalysis and Material Development : Research into the development of catalysts for the degradation of pharmaceutical compounds such as acetaminophen could have implications for the degradation or transformation of 2-(m-tolyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide in various environments (Tao et al., 2015).

properties

IUPAC Name

2-(3-methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2/c1-13-6-5-7-14(10-13)11-16(23)22-12-17(24,18(19,20)21)15-8-3-2-4-9-15/h2-10,24H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXXLDJUELRDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

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